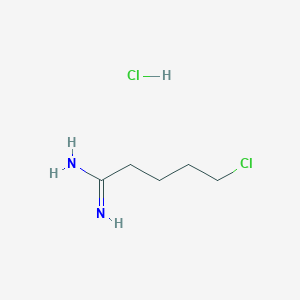![molecular formula C10H11N3O2 B6353787 Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 90840-53-2](/img/structure/B6353787.png)
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound with the molecular weight of 205.22 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O2/c1-3-15-10(14)8-6-7(2)13-9(12-8)4-5-11-13/h4-6H,3H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Properties
Recent studies have demonstrated advanced synthetic routes and chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives. For instance, Drev et al. (2014) discussed the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting tunable regioselectivity dependent on the carboxy function, which is critical for developing specific functional materials and pharmaceuticals (Drev et al., 2014). Additionally, Goryaeva et al. (2009) explored the cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with aminoazoles, leading to polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. This study suggests potential applications in developing materials with unique electronic properties due to the presence of fluoroalkyl groups (Goryaeva et al., 2009).
Biological Applications
In the realm of medicinal chemistry, Mukaiyama et al. (2007) synthesized novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives, evaluating their potential as c-Src kinase inhibitors for treating acute ischemic stroke. This study underscores the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in neuroprotection and the treatment of stroke (Mukaiyama et al., 2007).
Material Science Applications
On the materials science front, Maleki et al. (2017) reported on a novel magnetically recyclable silver-loaded cellulose-based bionanocomposite catalyst for the green synthesis of tetrazolo[1,5-a]pyrimidines. This innovative approach not only offers a sustainable method for synthesizing heterocyclic compounds but also introduces a recyclable catalyst, contributing to green chemistry practices (Maleki et al., 2017).
properties
IUPAC Name |
ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-7(2)13-9(12-8)4-5-11-13/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUUJUPNKVHGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=NN2C(=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)


![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)
![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)


![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)


![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353811.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)